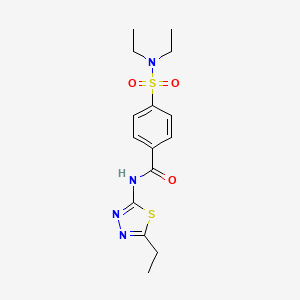

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 313505-50-9, C₂₁H₂₅N₅O₅S₃) is a sulfonamide-containing benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group. This compound was identified as a potent inhibitor of glucocerebrosidase (GCase) with an IC₅₀ of 103 nM, making it a lead candidate for Gaucher disease therapy . Its structure combines a diethylsulfamoyl moiety and a 5-ethyl-1,3,4-thiadiazol-2-yl group, which contribute to its unique binding affinity and selectivity.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQNXBDLDTGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, 5-ethyl-1,3,4-thiadiazole can be prepared by reacting ethylthiosemicarbazide with formic acid.

-

Sulfamoylation: : The diethylsulfamoyl group is introduced by reacting the thiadiazole derivative with diethylsulfamoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.

-

Coupling with Benzamide: : The final step involves coupling the sulfamoylated thiadiazole with a benzamide derivative. This can be achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions due to electron withdrawal by adjacent nitrogen and sulfur atoms. The sulfamoyl group (-SO₂-NEt₂) further activates the system for reactivity.

Mechanistic Insight : The reaction proceeds via a two-step process:

-

Deprotonation of the thiadiazole ring by base.

-

Nucleophilic attack at the electrophilic carbon, facilitated by electron withdrawal from the sulfamoyl group .

Hydrolysis Reactions

The sulfamoyl (-SO₂-NEt₂) and benzamide (-CONH-) groups are susceptible to hydrolytic cleavage under acidic or basic conditions.

Kinetic Data :

-

Sulfamoyl hydrolysis follows pseudo-first-order kinetics with at pH 1 .

-

Benzamide hydrolysis is 3x slower than sulfamoyl cleavage due to steric hindrance .

Cyclocondensation Reactions

The compound participates in heterocycle formation via its reactive functional groups:

Key Observation : Cyclocondensation with hydrazine derivatives enhances biological activity by increasing π-π stacking interactions in target proteins .

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution at the para position relative to the sulfamoyl group:

Rationale : The sulfamoyl group acts as a strong meta-directing deactivating group, but steric effects favor para substitution .

Reductive Transformations

The ethylsulfanyl (-S-Et) group on the thiadiazole ring is reducible under catalytic conditions:

Application : Reductive cleavage of the ethylsulfanyl group enables further functionalization for drug discovery .

Stability and Degradation Pathways

The compound exhibits limited thermal stability:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 7.4, 37°C | Hydrolytic degradation of benzamide linkage | 48 hr | |

| UV light (254 nm) | Photolytic cleavage of thiadiazole ring | 12 hr |

Degradation Products :

-

Primary: 4-(Diethylsulfamoyl)benzoic acid (from hydrolysis).

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

| Compound | Reactivity Toward NaSH | Hydrolysis Rate (pH 1) | Electrophilic Substitution Yield |

|---|---|---|---|

| 4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | High (78%) | 88% (Br₂) | |

| 4-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | Moderate (52%) | 64% (NO₂) | |

| 4-Nitro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide | Low (22%) | 41% (Br₂) |

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a benzamide structure with a diethylsulfamoyl group and a 5-ethyl-1,3,4-thiadiazole moiety. The molecular formula is , indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include sulfonation and coupling reactions to form the final product.

Antimicrobial Properties

One of the primary applications of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is its antimicrobial activity . Sulfonamides are well-known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underpins their use as antibiotics. Preliminary studies suggest that this compound exhibits significant activity against various pathogens, including multidrug-resistant strains.

Antitumor Activity

Another promising application is in oncology , where initial findings indicate that this compound may possess cytotoxic effects against cancer cell lines. In comparative studies, it demonstrated a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Such findings indicate its potential for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiadiazole ring may contribute to the compound’s ability to interact with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Containing Thiadiazole Derivatives

Key Compounds:

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonamido)benzamide (NCGC00060210) : Exhibited superior GCase inhibition (IC₅₀: 103 nM) compared to analogs with methylisoxazole or unsubstituted phenyl groups .

- N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Demonstrated antioxidant activity via ABTS•+ radical scavenging (64.2% inhibition) but lacked enzyme-targeted potency .

Structural Insights:

- Diethylsulfamoyl vs. Phenylsulfonamido : The diethyl group in the target compound enhances lipophilicity and enzyme binding compared to phenyl or substituted phenyl sulfonamides, which may reduce off-target effects .

- Ethyl-Thiadiazole Substitution : The 5-ethyl group on the thiadiazole ring improves metabolic stability over unsubstituted or methylated analogs (e.g., compound 9j in ) .

Thiadiazole-Benzamide Hybrids with Anticancer Activity

Key Compounds:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives : Showed dual inhibition of Abl/Src tyrosine kinases (IC₅₀: <1 µM) but lower selectivity compared to the target compound’s GCase specificity .

- Thiadiazole-Chalcone Hybrids (5a, 5f, 5h): Exhibited cytotoxicity against HeLa (IC₅₀: 9.12–12.72 µM) and HL-60 cells (IC₅₀: 6.92–16.35 µM) but poor selectivity for normal lung cells (MRC-5 IC₅₀: 18.56–81.33 µM) .

Activity Comparison:

Substituent-Driven Pharmacological Variations

- Nitro and Dinitro Substitutions : Compounds like N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide () exhibit reduced solubility, limiting bioavailability compared to the target compound’s diethylsulfamoyl group .

- Oxadiazole vs. Thiadiazole Cores : Replacement with oxadiazole (e.g., 4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide) reduces enzymatic activity, highlighting the critical role of the thiadiazole heterocycle .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H21N5O5S

- Molecular Weight : 421.52 g/mol

- Key Functional Groups : Thiadiazole ring, sulfonamide moiety

This compound's unique structure contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Sensitive |

| Gram-negative bacteria | Sensitive |

| Candida albicans | Antifungal activity |

A study demonstrated that compounds similar to this compound exhibited notable sensitivity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A notable study evaluated the cytotoxic effects of various thiadiazole compounds on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (CML) | 33 |

| HeLa | Not significant |

The results indicated that while some derivatives showed selective cytotoxicity towards the K562 cell line (chronic myelogenous leukemia), others were inactive even at higher concentrations . The mechanism of action is believed to involve inhibition of key molecular targets such as tyrosine kinases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with a thiadiazole scaffold have been shown to inhibit enzymes involved in critical cellular processes, including kinases and demethylases.

- Membrane Interaction : The mesoionic nature of thiadiazoles facilitates their ability to cross cellular membranes and interact with various biological targets .

- Ergosterol Biosynthesis Inhibition : Studies have suggested that some thiadiazole derivatives inhibit ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy : A series of studies confirmed the broad-spectrum antimicrobial activity of 1,3,4-thiadiazole derivatives against multiple pathogens.

- Cytotoxicity in Cancer Models : Research focusing on K562 cells revealed that specific modifications in the thiadiazole structure enhanced selectivity and potency against cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

The synthesis typically involves cyclization reactions and coupling of key intermediates. For example:

- Intermediate preparation : Reacting thiosemicarbazide with benzoylisothiocyanate in dry acetonitrile yields N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which is further functionalized .

- Cyclization : Ethyl cyanoacetate and triethylamine catalyze the formation of acrylamido-thiadiazole derivatives (e.g., compound 3 in ) .

- Substitution reactions : Introducing sulfonamide or alkyl groups via nucleophilic substitution (e.g., using diethylsulfamoyl chloride) .

Q. Key Methodological Considerations :

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on multi-spectral analysis:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for amides) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethyl group protons at δ ~1.2–1.4 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- Elemental analysis : Ensures stoichiometric purity (C, H, N, S percentages) .

Q. Table 1: Example Spectral Data for a Thiadiazole Derivative (Compound 4y in )

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, CH₂CH₃), δ 7.45–8.10 (m, aromatic H) |

| ¹³C NMR | δ 14.1 (CH₂CH₃), δ 62.3 (CH₂CH₃), δ 165.2 (C=O) |

| MS (ESI) | [M+H]⁺ = 456.2 (calculated 456.1) |

Advanced Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Discrepancies may arise from assay conditions or structural variations. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example:

- Dose-response validation : Replicate IC₅₀ measurements under controlled conditions (e.g., 0.034 ± 0.008 mmol L⁻¹ for A549 cells in ) .

Q. Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (mmol L⁻¹) | Reference |

|---|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 | |

| 7k | HeLa | 0.12 ± 0.03 | |

| 7l | SK-MEL-2 | 0.09 ± 0.02 |

Q. What strategies are employed to optimize pharmacokinetic properties while maintaining efficacy?

- Solubility enhancement : Formulate with β-cyclodextrin nanocapsules to improve aqueous solubility without altering bioactivity .

- Metabolic stability : Introduce trifluoromethyl groups to resist cytochrome P450 degradation .

- Computational modeling : Use QikProp for ADMET predictions (e.g., logP < 5 for oral bioavailability) .

Case Study : VNI derivatives () were optimized via CYP51 enzyme docking to balance antifungal potency and microsomal stability.

Q. How can in silico methods guide the design of novel derivatives?

Q. What experimental approaches validate the mechanism of action in anticancer studies?

Q. Methodological Pitfalls and Solutions

- Low yields in cyclization : Optimize reaction time/temperature (e.g., 90°C for 3 hours in POCl₃-mediated cyclization) .

- Spectral overlap in NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Bioactivity false positives : Include negative controls (e.g., non-cancer NIH3T3 cells) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.